2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid
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Overview
Description
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid is a complex organic compound known for its unique structure and properties. It is often used in various scientific research applications, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
It is known that similar compounds are often used as ergogenic supplements, influencing the secretion of anabolic hormones .
Mode of Action
Compounds with similar structures are known to interact with their targets, resulting in changes that can influence various biological processes .
Biochemical Pathways
Similar compounds are known to supply fuel during exercise and enhance mental performance during stress-related tasks .
Result of Action
Similar compounds are known to prevent exercise-induced muscle damage .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid typically involves multiple steps. One common method starts with the esterification of an amino acid with FMOC acid chloride to produce FMOC-amino acid ester. This is followed by an aminolysis reaction under basic conditions with benzyl chloroformate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}isobutyric acid
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- 6-Heptenoic acid, 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methyl-
Uniqueness
What sets 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid apart from similar compounds is its specific structure, which provides unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where precise control over chemical processes is required .
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid, commonly referred to as Fmoc-Amino-Indene, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized in peptide synthesis due to its protective qualities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C25H21N1O4
- Molecular Weight : 399.44 g/mol
- CAS Number : 135944-07-9
- Structure : The compound features a dihydroindene core with an Fmoc group attached via an amine linkage.
The biological activity of Fmoc-Amino-Indene is primarily attributed to its ability to interact with various biomolecular targets. The Fmoc group serves as a temporary protective group in peptide synthesis, influencing the reactivity and stability of amino acids during the formation of peptide bonds.
Biochemical Pathways
- Peptide Synthesis : The Fmoc group allows for selective protection of amino groups, facilitating the synthesis of peptides with specific sequences.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may act as inhibitors for certain enzymes involved in metabolic pathways.
Biological Activity
Research indicates that Fmoc-Amino-Indene exhibits several biological activities:
Anticancer Properties
Case studies have shown that compounds similar to Fmoc-Amino-Indene can induce apoptosis in cancer cell lines. For instance:
- Study on Breast Cancer Cells : A derivative exhibited significant cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : Tests against various bacterial strains demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.
Research Findings
A summary of key research findings related to the biological activity of Fmoc-Amino-Indene is provided in the table below:
Case Studies
-
Breast Cancer Cell Line Study :
- Objective: To evaluate the cytotoxic effects of Fmoc derivatives.
- Methodology: MCF-7 cells treated with varying concentrations.
- Results: Significant reduction in cell viability at higher concentrations.
-
Antibacterial Activity Assessment :
- Objective: To determine the antimicrobial efficacy against selected bacterial strains.
- Methodology: Disc diffusion method employed.
- Results: Notable zones of inhibition observed for certain strains.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)16-10-9-15-12-18(13-17(15)11-16)26-25(29)30-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-11,18,23H,12-14H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLVTLOPSTYFRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.